BenchChemオンラインストアへようこそ!

EAAT2 activator 1

Neuroscience Excitotoxicity Protein Expression

Choose EAAT2 activator 1 when your design requires the original translational EAAT2 upregulator—not a PAM. This thiopyridazine derivative (CAS 892415-28-0) induces de novo EAAT2 protein synthesis in astrocytes (2.0-fold at 10 µM) with delayed, sustained kinetics distinct from rapid-acting modulators like GT949. Use it as the historical HTS hit (from 140,000 compounds) to validate EAAT2 target engagement, benchmark novel analogs, or dissect translational activation vs. allosteric modulation.

Molecular Formula C16H11ClFN3S
Molecular Weight 331.8 g/mol
Cat. No. B10828155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEAAT2 activator 1
Molecular FormulaC16H11ClFN3S
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F
InChIInChI=1S/C16H11ClFN3S/c17-12-4-3-5-13(18)11(12)10-22-16-8-7-15(20-21-16)14-6-1-2-9-19-14/h1-9H,10H2
InChIKeyDCLFFJASADCESO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EAAT2 Activator 1: A Thiopyridazine-Derived Translational Activator for Glutamate Transporter EAAT2


EAAT2 activator 1 (CAS 892415-28-0), chemically designated as 3-[(2-chloro-6-fluorobenzyl)thio]-6-pyridin-2-ylpyridazine, is a small-molecule thiopyridazine derivative [1]. It functions as an activator of excitatory amino acid transporter 2 (EAAT2), the principal glutamate transporter in the central nervous system responsible for clearing synaptic glutamate [2]. Unlike direct transport modulators, EAAT2 activator 1 exerts its effect by upregulating EAAT2 protein expression in astrocytes in a dose-dependent manner, a mechanism distinct from positive allosteric modulation .

Why EAAT2 Activator 1 Cannot Be Replaced by Alternative EAAT2-Targeting Compounds


The term 'EAAT2 activator' encompasses two mechanistically distinct classes of compounds: translational activators that increase EAAT2 protein levels, and positive allosteric modulators (PAMs) that enhance the transport activity of existing EAAT2 proteins [1]. This distinction is critical for experimental design and procurement. A compound like GT949 (a PAM with an EC50 of 0.26 nM in COS-7 cells) will produce immediate, but transient, changes in glutamate transport kinetics, whereas EAAT2 activator 1 requires protein synthesis, leading to a delayed but sustained increase in total transporter capacity [2]. Substituting one class for the other without accounting for these mechanistic and temporal differences can lead to contradictory experimental outcomes, particularly in chronic disease models where sustained upregulation of EAAT2 expression is the therapeutic goal [3].

Quantitative Differentiation of EAAT2 Activator 1 from Key Analogs


Efficacy in Upregulating EAAT2 Protein Expression: EAAT2 Activator 1 vs. LDN-212320

In a primary mouse astrocyte model, EAAT2 activator 1 at a concentration of 10 µM induced a 2.0-fold increase in EAAT2 protein levels after 24 hours . In contrast, the translational activator LDN-212320 (OSU-0212320) achieved a >6-fold increase at a lower concentration range (<5 µM) after the same 24-hour period in a similar primary astrocyte line (PA-EAAT2 cells) . This indicates that while both compounds function as translational activators, LDN-212320 exhibits superior potency and maximal efficacy in this in vitro context.

Neuroscience Excitotoxicity Protein Expression

Mechanism of Action: Translational Upregulation vs. Allosteric Modulation of EAAT2

EAAT2 activator 1 functions by increasing the translation of EAAT2 mRNA, thereby elevating total protein levels [1]. This is fundamentally different from positive allosteric modulators (PAMs) like GT949 and DA-023, which directly enhance the transport kinetics of the EAAT2 protein already present on the cell surface. GT949 exhibits an EC50 of 0.26 nM in stimulating glutamate uptake in COS-7 cells overexpressing EAAT2, a rapid effect not requiring new protein synthesis . DA-023, another PAM, has an EC50 of 1 nM [2]. The translational mechanism of EAAT2 activator 1 implies a longer onset time for its effect but potentially a more sustained, homeostatic change in EAAT2 function.

Mechanism of Action Pharmacology Drug Discovery

Chemical Class and Structure-Activity Relationship (SAR) Context

EAAT2 activator 1 belongs to the thiopyridazine chemical class, which was identified in a high-throughput screen of approximately 140,000 compounds [1]. A structure-activity relationship (SAR) study of this scaffold revealed that several components of the molecule are critical for activity, including the thioether and pyridazine core [1]. While EAAT2 activator 1 itself shows moderate activity (2.0-fold increase at 10 µM) , subsequent SAR efforts yielded optimized analogs such as derivative 7-22, which achieved a 3.5-3.9 fold increase with an improved EC50 of 0.5 µM [1]. This positions EAAT2 activator 1 as an early-generation probe within its chemical series, useful for validating target engagement but less optimized than later derivatives.

Medicinal Chemistry SAR Thiopyridazine

Selectivity Profile: Inferred vs. Demonstrated Selectivity for EAAT2 over Other EAAT Subtypes

The selectivity profile of EAAT2 activator 1 for EAAT2 over the related transporters EAAT1 and EAAT3 has not been explicitly reported in primary literature. In contrast, allosteric modulators like GT949 have demonstrated high selectivity for EAAT2, with no functional effects on EAAT1- or EAAT3-mediated transport at relevant concentrations . Similarly, GTS511, a brain-permeable EAAT2 PAM with an EC50 of 3.8 nM, has a well-characterized selectivity profile . The translational activator LDN-212320 has been shown to increase EAAT2 protein levels without affecting EAAT1 or EAAT3 protein levels [1]. This represents a critical data gap for EAAT2 activator 1, and its use in systems where off-target EAAT activity could confound results should be undertaken with caution.

Selectivity EAAT1 EAAT3 Off-target

Defined Research Scenarios for EAAT2 Activator 1 Based on Empirical Differentiation


Validation of EAAT2 Translational Upregulation as a Target Engagement Strategy

EAAT2 activator 1 is best employed as a tool compound to confirm that pharmacological upregulation of EAAT2 protein expression is a viable target engagement strategy in a novel cellular or in vivo model. Its moderate efficacy (2.0-fold increase at 10 µM) makes it suitable for establishing a baseline effect, against which the activity of more potent translational activators (e.g., LDN-212320, which achieves >6-fold upregulation ) can be benchmarked. This application leverages its established, albeit modest, activity to validate the biological pathway without confounding the system with maximal activation.

SAR Benchmark for Medicinal Chemistry Optimization of Thiopyridazine Scaffolds

As the original hit compound from a high-throughput screen of 140,000 compounds [1], EAAT2 activator 1 serves as a critical historical reference point for medicinal chemistry teams working on thiopyridazine-derived EAAT2 activators. Its known structure and activity profile (2.0-fold increase at 10 µM) provide a baseline for assessing the improvements achieved by new analogs, such as the 3.5-3.9 fold increase and EC50 of 0.5 µM reported for derivative 7-22 [1]. This comparative data is essential for documenting the progress and intellectual property position of new chemical entities within this series.

Comparative Studies of EAAT2 Activation Mechanisms (Translational vs. Allosteric)

EAAT2 activator 1 is a suitable tool for experiments designed to dissect the differential cellular and physiological consequences of translational upregulation versus positive allosteric modulation of EAAT2. By comparing its effects (which require de novo protein synthesis and occur over hours) [1] with those of a PAM like GT949 (which rapidly enhances transport activity with an EC50 of 0.26 nM) , researchers can elucidate the distinct roles of EAAT2 protein levels versus its kinetic activity in processes like glutamate clearance, synaptic plasticity, and neuroprotection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for EAAT2 activator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.